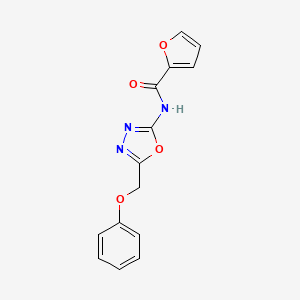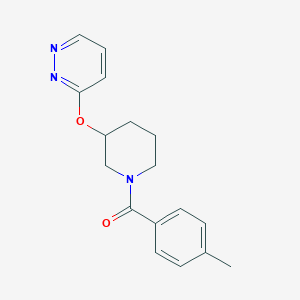
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(p-tolyl)methanone, also known as PDP-TM, is a chemical compound that belongs to the class of piperidinyl pyridazine derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
One line of research involves the synthesis of pyridine derivatives, demonstrating the versatility of pyridazinone-based compounds in creating antimicrobial agents. For instance, Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest antimicrobial activity against bacteria and fungi. This highlights the compound's role in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Heterocyclic Chemistry
Research in heterocyclic chemistry, such as the work by Kloubert et al. (2012), involves the methylation of related compounds, providing insights into the structural and electronic characteristics of these molecules. Their work on the yellow title compound demonstrates the potential for creating novel molecules with unique properties (Kloubert, Kretschmer, Görls, & Westerhausen, 2012).
Novel Syntheses of Heterocyclic Compounds
Gaby et al. (2003) explored the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes, leading to novel styryl derivatives. This work contributes to the field by offering new pathways for synthesizing complex heterocyclic compounds with potential biological activities (Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).
Organic Synthesis Methodology
Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings. This study presents a straightforward approach to creating complex molecules, underscoring the importance of such compounds in organic synthesis (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).
properties
IUPAC Name |
(4-methylphenyl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-8-14(9-7-13)17(21)20-11-3-4-15(12-20)22-16-5-2-10-18-19-16/h2,5-10,15H,3-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSBCNSVJZWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridazin-3-yloxy)piperidin-1-yl)(p-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


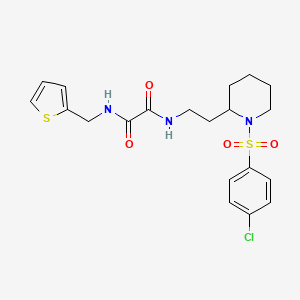


![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2688111.png)
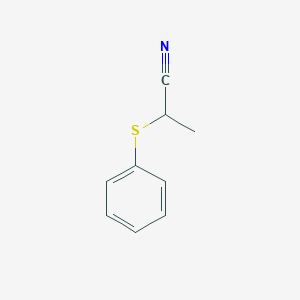
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2688113.png)
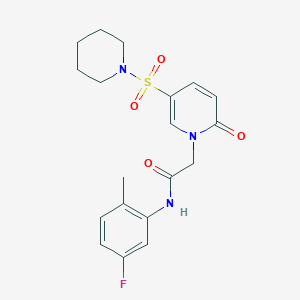
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2688115.png)
![2-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2688117.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)
